molecular formula C10H9Br2N3 B12046459 4-Bromo-1-(4-bromophenyl)-3-methyl-1H-pyrazol-5-amine

4-Bromo-1-(4-bromophenyl)-3-methyl-1H-pyrazol-5-amine

Cat. No.: B12046459
M. Wt: 331.01 g/mol
InChI Key: HAVNJFUMEIWCOI-UHFFFAOYSA-N
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Description

4-Bromo-1-(4-bromophenyl)-3-methyl-1H-pyrazol-5-amine is an organic compound with the molecular formula C10H8Br2N2. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(4-bromophenyl)-3-methyl-1H-pyrazol-5-amine typically involves the reaction of 4-bromoacetophenone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazole derivative . The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(4-bromophenyl)-3-methyl-1H-pyrazol-5-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Substitution: Products include derivatives with various functional groups replacing the bromine atoms.

    Oxidation: Products include oxides or hydroxylated derivatives.

    Reduction: Products include amines or other reduced forms of the compound.

Scientific Research Applications

4-Bromo-1-(4-bromophenyl)-3-methyl-1H-pyrazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-1-(4-bromophenyl)-3-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1-(4-bromophenyl)-3-methyl-1H-pyrazole
  • 4-Bromo-1-(4-bromophenyl)-3-methyl-1H-pyrazol-4-amine

Uniqueness

4-Bromo-1-(4-bromophenyl)-3-methyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual bromine substitution makes it particularly useful in coupling reactions and as a precursor for further functionalization .

Properties

Molecular Formula

C10H9Br2N3

Molecular Weight

331.01 g/mol

IUPAC Name

4-bromo-2-(4-bromophenyl)-5-methylpyrazol-3-amine

InChI

InChI=1S/C10H9Br2N3/c1-6-9(12)10(13)15(14-6)8-4-2-7(11)3-5-8/h2-5H,13H2,1H3

InChI Key

HAVNJFUMEIWCOI-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1Br)N)C2=CC=C(C=C2)Br

Origin of Product

United States

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